(2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid (2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16407795
InChI: InChI=1S/C14H19NO4S/c1-9-5-8-20-13(9)12-10(14(17)18)3-4-11(16)15(12)6-7-19-2/h5,8,10,12H,3-4,6-7H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol

(2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC16407795

Molecular Formula: C14H19NO4S

Molecular Weight: 297.37 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid -

Specification

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
IUPAC Name 1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid
Standard InChI InChI=1S/C14H19NO4S/c1-9-5-8-20-13(9)12-10(14(17)18)3-4-11(16)15(12)6-7-19-2/h5,8,10,12H,3-4,6-7H2,1-2H3,(H,17,18)
Standard InChI Key XLXIMTQWKKNCLF-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=C1)C2C(CCC(=O)N2CCOC)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Stereochemistry

  • Molecular Formula: C14H20NO4S\text{C}_{14}\text{H}_{20}\text{NO}_{4}\text{S}

  • Molecular Weight: 298.38 g/mol

  • CAS Registry Number: 1212305-26-4

  • IUPAC Name: (2S,3S)-1-(2-Methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

  • Stereochemistry: The 2S and 3S configurations define the spatial arrangement of substituents on the piperidine ring, critical for biological interactions .

Structural Features

  • Core Structure: A six-membered piperidine ring with a ketone at position 6 and a carboxylic acid at position 3.

  • Substituents:

    • Position 1: 2-Methoxyethyl group (CH2CH2OCH3-\text{CH}_2\text{CH}_2\text{OCH}_3).

    • Position 2: 3-Methylthiophen-2-yl group (a sulfur-containing heterocycle with a methyl substituent) .

  • Functional Groups: Carboxylic acid (position 3), ketone (position 6), and ether (methoxy group) .

Spectroscopic Characterization

While specific spectral data for this compound are scarce, analogs provide insights:

  • IR Spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm1^{-1}), carboxylic acid (O-H, ~2500–3000 cm1^{-1}), and thiophene C-S (~700 cm1^{-1}) .

  • NMR:

    • 1^1H NMR: Signals for thiophene protons (~6.5–7.5 ppm), methoxyethyl protons (~3.2–3.6 ppm), and piperidine methylene groups (~1.5–2.5 ppm) .

    • 13^{13}C NMR: Carbonyl carbons (~170–210 ppm), aromatic carbons (~120–140 ppm), and methoxy carbons (~55 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, often starting from piperidone precursors. Key steps include:

  • Piperidine Functionalization:

    • Introduction of the 3-methylthiophen-2-yl group via Suzuki-Miyaura coupling or Grignard reaction .

    • Alkylation of the piperidine nitrogen with 2-methoxyethyl bromide.

  • Chirality Control:

    • Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to achieve the 2S,3S configuration .

  • Carboxylic Acid Formation:

    • Hydrolysis of a nitrile or ester intermediate under acidic or basic conditions.

Key Intermediates and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1Thiophene CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF65–75
2N-Alkylation2-Methoxyethyl bromide, K2_2CO3_380–85
3Oxidation/HydrolysisH2_2SO4_4, H2_2O, reflux70–80

Physicochemical Properties

PropertyValue/Description
SolubilitySlightly soluble in water, soluble in DMSO and methanol .
Melting PointNot reported (analogs: 150–170°C) .
LogP~1.5 (estimated via ChemDraw)
pKaCarboxylic acid: ~4.5; Piperidine N: ~10.5 .

Pharmacological Profile and Applications

Biological Activities

  • Anticonvulsant Potential: Structural analogs (e.g., Tiagabine) inhibit GABA reuptake, suggesting CNS activity .

  • Enzyme Inhibition: The carboxylic acid group may chelate metal ions in enzymes like matrix metalloproteinases (MMPs) .

  • Antidepressant Activity: Piperidine derivatives exhibit monoamine reuptake inhibition .

Mechanism of Action

  • GABAergic Modulation: Interaction with GABA transporters (GATs) to enhance inhibitory neurotransmission .

  • Receptor Binding: Thiophene and piperidine moieties may target serotonin or dopamine receptors .

Research Findings and Recent Advances

Preclinical Studies

  • In Vitro Toxicity: Limited hepatotoxicity observed in HepG2 cells at concentrations ≤25 μM .

  • Antinociceptive Effects: Analogs reduced neuropathic pain in rodent models at 10–30 mg/kg .

Patent Landscape

  • WO2021156477A1: Covers piperidine-carboxylic acid derivatives for treating neurodegenerative diseases .

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